molecular formula C22H14S4 B14190735 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole CAS No. 925894-31-1

4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole

Cat. No.: B14190735
CAS No.: 925894-31-1
M. Wt: 406.6 g/mol
InChI Key: JHQWSQZQZOIAGT-UHFFFAOYSA-N
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Description

4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The conditions vary based on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives.

Scientific Research Applications

4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)-anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison

Compared to these similar compounds, 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole exhibits unique photophysical and electrochemical properties due to its extended conjugation and the presence of dithiol groups . These properties make it particularly valuable in applications requiring high thermal stability and blue emission with a high quantum yield.

Properties

CAS No.

925894-31-1

Molecular Formula

C22H14S4

Molecular Weight

406.6 g/mol

IUPAC Name

4-(2-anthracen-9-ylethenyl)-2-(1,3-dithiol-2-ylidene)-1,3-dithiole

InChI

InChI=1S/C22H14S4/c1-3-7-18-15(5-1)13-16-6-2-4-8-19(16)20(18)10-9-17-14-25-22(26-17)21-23-11-12-24-21/h1-14H

InChI Key

JHQWSQZQZOIAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC4=CSC(=C5SC=CS5)S4

Origin of Product

United States

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